molecular formula C5H9ClN2 B1446519 3,4-Dimethyl-1H-pyrazole hcl CAS No. 202842-99-7

3,4-Dimethyl-1H-pyrazole hcl

Cat. No.: B1446519
CAS No.: 202842-99-7
M. Wt: 132.59 g/mol
InChI Key: KHGZJRWQCRQKMP-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrazole hydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry. It is often used as an intermediate in the preparation of more complex heterocyclic systems and has various applications in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-1H-pyrazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethyl-1H-pyrazole with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt .

Another method involves the use of methyl bromide and a base to react with pyrazole, followed by decarboxylation with formic acid to obtain 3,4-dimethyl-1H-pyrazole .

Industrial Production Methods

In industrial settings, the production of 3,4-dimethyl-1H-pyrazole hydrochloride often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-3,4-dicarboxylic acid, while reduction can yield 3,4-dimethyl-1H-pyrazoline .

Scientific Research Applications

3,4-Dimethyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 4,5-Dimethyl-1H-pyrazole

Uniqueness

3,4-Dimethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can enhance its stability and make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4,5-dimethyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGZJRWQCRQKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466110
Record name 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202842-99-7
Record name 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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